3-(Difluoromethyl)oxetane-3-carboxylic acid
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Overview
Description
3-(Difluoromethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H6F2O3 and a molecular weight of 152.1 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)oxetane-3-carboxylic acid typically involves the reaction of difluoromethylated precursors with oxetane derivatives under controlled conditions. One common method includes the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base to introduce the difluoromethyl group onto the oxetane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar difluoromethylating agents and oxetane derivatives. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions include carboxylate salts, esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Difluoromethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The oxetane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)oxetane-3-carboxylic acid
- 3-(Chloromethyl)oxetane-3-carboxylic acid
- 3-(Bromomethyl)oxetane-3-carboxylic acid
Uniqueness
3-(Difluoromethyl)oxetane-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(difluoromethyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-3(7)5(4(8)9)1-10-2-5/h3H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTDROUNLNBTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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